7-Desmethyl-agomelatine D3
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Overview
Description
7-Desmethyl-agomelatine D3 is a deuterium-labeled derivative of 7-Desmethyl-agomelatine, which is a metabolite of Agomelatine . Agomelatine is known for its use as an antidepressant, acting as an agonist at melatonin receptors and an antagonist at serotonin receptors . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Desmethyl-agomelatine D3 involves the deuteration of 7-Desmethyl-agomelatine. . The exact synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product . Quality control measures are crucial to maintain the high purity required for research applications.
Chemical Reactions Analysis
Types of Reactions
7-Desmethyl-agomelatine D3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
7-Desmethyl-agomelatine D3 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Mechanism of Action
The mechanism of action of 7-Desmethyl-agomelatine D3 is closely related to that of Agomelatine. Agomelatine acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This dual action helps regulate circadian rhythms and improve mood . The deuterium labeling in this compound allows for more precise tracking and analysis in pharmacokinetic studies, providing valuable data on the compound’s behavior in biological systems .
Comparison with Similar Compounds
7-Desmethyl-agomelatine D3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
7-Desmethyl-agomelatine: The non-deuterated form of the compound, which serves as a metabolite of Agomelatine.
3-Hydroxy-agomelatine: Another metabolite of Agomelatine, which has different pharmacokinetic properties.
Agomelatine: The parent compound, known for its antidepressant effects.
The deuterium labeling in this compound enhances its stability and provides unique advantages in research applications, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16)/i1D3 |
InChI Key |
UNTZQBYXDYYXIY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.